(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-7-bromo-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJNBPPWJRERLH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4r 7 Bromo 3,4 Dihydro 2h 1 Benzopyran 4 Amine
Retrosynthetic Analysis of the (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine Scaffold
A retrosynthetic analysis of the target molecule provides a logical roadmap for its synthesis. The primary disconnection involves the C4-N bond, suggesting that the chiral amine can be installed via an asymmetric reductive amination of a prochiral ketone. This key intermediate is identified as 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one, also known as 7-bromochroman-4-one (B108298).
Further deconstruction of the 7-bromochroman-4-one core involves breaking the heterocyclic ring. A common and effective strategy for forming the chromanone ring system is an intramolecular Friedel-Crafts acylation. This disconnection leads to the precursor 3-(3-bromophenoxy)propionic acid. This linear precursor contains all the necessary atoms for the bicyclic core. Finally, 3-(3-bromophenoxy)propionic acid can be retrosynthetically cleaved at the ether linkage to its fundamental building blocks: 3-bromophenol (B21344) and a three-carbon electrophile such as 3-chloropropionic acid or acrylic acid. This analysis outlines a convergent and logical synthetic pathway starting from simple, commercially available materials.
Approaches to the Dihydrobenzopyran Core Structure
Several methods have been developed for the formation of the dihydrobenzopyran (chromane) ring system. For the synthesis of 7-bromochroman-4-one, intramolecular cyclization is the most direct approach.
Intramolecular Friedel-Crafts Acylation: This is a widely used method for constructing chroman-4-ones. The precursor, 3-(3-bromophenoxy)propionic acid, can be cyclized under acidic conditions. A mixture of the acid and a catalyst such as acid-activated montmorillonite (B579905) K-10 clay in a solvent like toluene (B28343) is heated to reflux to induce cyclization and afford the desired chroman-4-one. chemicalbook.com
Hydrogenation of Chromones: An alternative route to chroman-4-ones is the reduction of the corresponding chromone (B188151) (benzopyrone). For instance, 7-Bromo-4H-chromen-4-one can be hydrogenated to yield 7-bromochroman-4-one. chemicalbook.com This reaction is often catalyzed by transition metal complexes, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), under hydrogen pressure. chemicalbook.com
Other Cyclization Strategies: Various other methods for forming pyran rings have been reported in the literature, including tandem demethylation-cyclization reactions under mild conditions, mdpi.com electrophilic cyclization of aryl propargylic ethers, nih.gov and cation-mediated cyclizations. researchgate.net The Prins cyclization is also a notable strategy for stereoselectively forming tetrahydropyran (B127337) rings, which constitute the core of the chromane (B1220400) structure. beilstein-journals.org
| Method | Precursor | Key Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 3-(3-bromophenoxy)propionic acid | Acid activated montmorillonite K-10 | 7-bromochroman-4-one | chemicalbook.com |
| Hydrogenation | 7-Bromo-4H-chromen-4-one | Wilkinson's catalyst (Rh(PPh₃)₃Cl), H₂ | 7-bromochroman-4-one | chemicalbook.com |
| Tandem Demethylation-Cyclization | Aromatic ethers with isoprenyl groups | AlCl₃/EtSH | Dihydrobenzopyran ring formation | mdpi.com |
The successful synthesis of the dihydrobenzopyran core hinges on the availability of high-quality precursors. The synthesis of 7-bromochroman-4-one typically begins with simpler aromatic compounds.
A common starting material is 3-bromophenol. This can be reacted with acrylic acid or its esters via a Michael addition, or with 3-chloropropionic acid via a Williamson ether synthesis, to generate the key intermediate, 3-(3-bromophenoxy)propionic acid. chemicalbook.com This precursor is then subjected to the intramolecular Friedel-Crafts cyclization as described previously.
Alternatively, functionalization can occur on a pre-formed chromanone skeleton. However, for the synthesis of the target compound, starting with a brominated phenol (B47542) is generally more efficient and provides better control over the regiochemistry of the bromine substituent.
Enantioselective Synthesis of Chiral 4-Aminodihydrobenzopyrans
The final and most crucial step is the introduction of the amine group at the C4 position with the specific (R)-configuration. This transformation requires a highly stereocontrolled method, typically achieved through asymmetric catalysis. The most common strategy is the asymmetric reductive amination of the prochiral 7-bromochroman-4-one.
Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity. nih.gov In the context of benzopyran synthesis, it can be applied either during the ring-forming step or in the functionalization of a pre-existing core. Numerous organocatalytic methods have been developed to access the chiral chromane scaffold. nih.gov These often involve domino or cascade reactions that construct multiple stereocenters in a single, highly controlled operation. nih.govnih.govacs.org For the synthesis of this compound, the focus is on the catalytic asymmetric transformation of the C4 carbonyl group into a chiral amine.
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a robust strategy for the synthesis of chiral amines. rsc.orgresearchgate.net Chiral secondary amines, particularly those derived from proline, are highly effective catalysts for reactions proceeding through enamine or iminium ion intermediates. nih.govacs.org
A plausible and efficient route to the target compound is the organocatalytic asymmetric reductive amination of 7-bromochroman-4-one. This reaction can be performed in one pot, where the ketone first reacts with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a chiral catalyst to form a transient chiral iminium ion. This intermediate is then reduced in situ by a reducing agent, like a Hantzsch ester, to yield the final chiral amine with high enantioselectivity.
The choice of catalyst is critical. Chiral phosphoric acids (CPAs) or bifunctional amine catalysts, which can activate both the imine and the reductant, are often employed. researchgate.net The literature describes many successful asymmetric syntheses of chiral chromanes using organocatalysts, achieving excellent yields and enantioselectivities (ee) often exceeding 95%. nih.govnih.govacs.orgresearchgate.net These established methodologies provide a strong foundation for developing a specific protocol for the synthesis of this compound.
| Catalyst Type | Reaction Type | Key Features | Typical Enantioselectivity | Reference |
|---|---|---|---|---|
| Diphenylprolinol silyl (B83357) ether | Domino Michael/Hemiacetalization | Forms chiral chroman-2-ols from (E)-2-(2-nitrovinyl)phenols | Up to 99% ee | acs.org |
| Trimethylsilyl-protected prolinol | Cascade Reaction | Synthesizes polycyclic chromanes | Excellent enantioselectivity | nih.govacs.org |
| Cinchona alkaloid derivatives | Domino Michael/Hemiacetalization | Used as modularly designed organocatalysts | Up to 99% ee | nih.gov |
| Chiral Phosphoric Acid | Reductive Amination (Proposed) | Activates imine for stereoselective reduction | High ee expected | researchgate.net |
Asymmetric Catalysis in Benzopyran Synthesis
Metal-Catalyzed Asymmetric Transformations
Transition metal-catalyzed reactions are a cornerstone of modern asymmetric synthesis, providing powerful tools for creating chiral molecules with high enantioselectivity. acs.org For the synthesis of chiral chromanes and specifically the introduction of the C4-amine group, methods like asymmetric hydrogenation and reductive amination are particularly relevant. acs.org
Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to produce chiral α-aryl glycines with high yields and enantioselectivities (up to 98% ee) using P-stereogenic dialkyl phosphine (B1218219) ligands. acs.org Similarly, nickel-catalyzed couplings of alkylzinc reagents with α-phthalimido alkyl chlorides can generate protected dialkyl carbinamines in good yields and high enantioselectivity (e.g., 90% yield, 92% ee). nih.gov Another approach involves the nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones, which can produce chiral chroman derivatives with excellent yields and enantioselectivities (>99:1 er). chemrxiv.org These methods highlight the potential of chiral nickel catalysts in constructing the desired stereocenter.
Iridium complexes have also proven effective. Chiral Ir-based catalysts are used for the asymmetric hydrogenation of imines, yielding chiral amines with high enantiomeric excess. acs.org The development of bifunctional enamine-metal Lewis acid catalysis allows for the asymmetric synthesis of chromans from different starting materials, achieving high yields and stereoselectivity (up to 99% ee). researchgate.net
| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Nickel/P-stereogenic phosphine ligand (BenzP) | Asymmetric Hydrogenation | N-aryl imino esters | Up to 98% | acs.org |
| Nickel/pybox | Enantioconvergent Coupling | α-phthalimido alkyl chloride | 92% | nih.gov |
| Ni(cod)2 / (R)-AntPhos | Asymmetric Reductive Cyclization | Aryl chained alkynones | >99:1 er | chemrxiv.org |
| Iridium-(Cp)/diamine ligand + Chiral HA | Asymmetric Hydrogenation | N-aryl imines | Up to 98% | acs.org |
Enzymatic Resolution and Biocatalytic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amines. nih.govwiley.com Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov Key enzyme classes for chiral amine synthesis include transaminases, amine dehydrogenases, and lipases for kinetic resolution. nih.govmdpi.com
Dynamic Kinetic Resolution & Asymmetric Amination: Transaminases (TAs) are particularly powerful for this purpose. They can catalyze the transfer of an amino group from a donor (like isopropylamine) to a prochiral ketone acceptor. wiley.comnih.gov In the context of synthesizing this compound, a prochiral 7-bromochroman-4-one could be converted directly into the desired (R)-amine using an (R)-selective ω-transaminase. Protein engineering and directed evolution have been used to develop transaminases with activity towards bulky, non-natural substrates, making this a viable industrial-scale strategy. nih.govnih.gov
Enzymatic Kinetic Resolution: An alternative biocatalytic approach is the kinetic resolution of a racemic mixture of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer, allowing the unreacted enantiomer (the desired (4R)-amine) to be separated. For example, diethyl malonate can be used as an acylating agent in a solvent-free lipase-catalyzed resolution. researchgate.net While this method has a theoretical maximum yield of 50% for the desired enantiomer, it remains a practical approach for obtaining enantiopure amines. wiley.com
| Enzyme Class | Strategy | Description | Key Advantage | Reference |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Converts a prochiral ketone (7-bromochroman-4-one) directly to a single enantiomer of the amine. | Theoretical 100% yield of the desired enantiomer. | wiley.comnih.gov |
| Lipase | Kinetic Resolution | Selectively acylates one enantiomer of a racemic amine, allowing separation of the unreacted enantiomer. | High enantiomeric excess of both the product and unreacted starting material. | researchgate.net |
| Amine Dehydrogenase (AmDH) | Asymmetric Synthesis | Catalyzes reductive amination of a ketone using ammonia as the amine donor. | High stereoselectivity. | nih.gov |
Regioselective Bromination Strategies at the 7-Position
The introduction of a bromine atom specifically at the C7 position of the benzopyran ring is a critical step that requires precise control of regioselectivity. The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents.
Direct Bromination Methodologies
Direct electrophilic bromination of a pre-formed chroman or chroman-4-one skeleton is a straightforward approach. The outcome of this reaction depends on the electronic properties of the substrate. The oxygen atom in the pyran ring is an activating, ortho-, para-directing group. In a chroman-4-one, the carbonyl group at C4 is a deactivating, meta-directing group.
For a substrate like 2,3-dihydro-2H-1-benzopyran, the activating ether oxygen would direct bromination to the C6 (para) and C8 (ortho) positions. To achieve bromination at C7, the directing effects must favor this position. If the synthesis starts with a substituted 2'-hydroxyacetophenone (B8834), the position of bromination can be controlled. For example, bromination of 4-hydroxyacetophenone can occur in the benzene (B151609) nucleus. researchgate.net If a chroman-4-one precursor with an activating group at C8 (e.g., hydroxyl or methoxy) were used, this could help direct an incoming electrophile to the C7 position.
Indirect Routes via Substituted Precursors
An indirect route often provides better regiocontrol. This strategy involves synthesizing the chroman ring from a precursor that already contains a substituent at the position that will become C7. This precursor is typically a substituted phenol.
For instance, the synthesis can begin with a 3-bromophenol. Reaction of 3-bromophenol with an appropriate three-carbon unit can construct the heterocyclic ring, placing the bromine atom at the desired C7 position. A common method for synthesizing chroman-4-ones is the reaction of a 2'-hydroxyacetophenone with an aldehyde in a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov By starting with a 2'-hydroxy-4'-bromoacetophenone, the bromine atom is pre-installed at the correct position, ensuring the final product is the 7-bromo derivative.
Another indirect strategy involves introducing a different functional group that can later be converted to bromine. For example, a precursor with a nitro or amino group at the C7 position could be synthesized. The amino group can then be converted to a bromine atom via a Sandmeyer reaction.
Stereoselective Introduction of the 4-Amino Group
The final key challenge is the stereoselective introduction of the amino group at the C4 position to yield the (R)-configuration. Many of the techniques described for asymmetric synthesis are directly applicable here, focusing on the conversion of a prochiral 7-bromochroman-4-one intermediate to the chiral amine.
Asymmetric Reductive Amination: This is one of the most direct methods. The 7-bromochroman-4-one is reacted with an ammonia source or a protected amine in the presence of a reducing agent and a chiral catalyst. Transition metal catalysts, such as those based on iridium, rhodium, or nickel, paired with chiral phosphine or diamine ligands, are highly effective for this transformation, driving the reaction toward one enantiomer with high selectivity. acs.org
Biocatalytic Amination: As previously discussed, the use of engineered ω-transaminases is a state-of-the-art method for this transformation. mdpi.com An (R)-selective transaminase can directly convert 7-bromochroman-4-one into this compound with very high enantiomeric excess, often greater than 99% ee. nih.gov This biocatalytic approach is highly attractive due to its exceptional selectivity and environmentally benign reaction conditions. nih.gov
Resolution of Racemic Amine: If a non-stereoselective synthesis is first performed to produce a racemic mixture of the 4-amino compound, resolution techniques can be employed. This can involve classical resolution via the formation of diastereomeric salts with a chiral acid, followed by separation through crystallization. Alternatively, enzymatic kinetic resolution, as described in section 2.3.3, offers a highly efficient method for separating the enantiomers. researchgate.net
Reductive Amination Strategies
Asymmetric reductive amination of the corresponding prochiral ketone, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one, is a direct and efficient route to establish the desired (4R) stereocenter. This transformation can be accomplished using both biocatalytic and chemical methods.
One prominent biocatalytic approach involves the use of ω-transaminases. researchgate.net These enzymes can catalyze the asymmetric amination of various ketones, including substituted chromanones, to produce enantiopure amines. researchgate.net By selecting the appropriate (R)-selective ω-transaminase, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one can be converted to the (4R)-amine with high enantiomeric excess.
| Catalyst System | Amine Source | Key Features |
| (R)-selective ω-Transaminase | Isopropylamine (or other amine donors) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. |
Chemical methods for asymmetric reductive amination often employ a chiral auxiliary or a chiral catalyst. The ketone is first condensed with a chiral amine to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the desired chiral amine. Alternatively, a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, can be used to directly catalyze the asymmetric reduction of an imine formed in situ.
Functional Group Interconversions from 4-Oxo or 4-Hydroxy Precursors
An alternative synthetic route involves the initial asymmetric reduction of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one to the corresponding chiral alcohol, (4S)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. This can be achieved with high enantioselectivity using various chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Once the (4S)-alcohol is obtained, the stereochemistry at the C4 position can be inverted to the desired (4R)-amine via a Mitsunobu reaction. nih.gov This reaction allows for the conversion of a secondary alcohol to a variety of functional groups with inversion of configuration. By using a nitrogen nucleophile such as hydrazoic acid (HN₃) or phthalimide (B116566), the (4S)-alcohol can be converted to an azide (B81097) or a phthalimide derivative, respectively, both with the (4R) configuration. Subsequent reduction of the azide or hydrolysis of the phthalimide derivative yields the target this compound. nih.gov
| Precursor | Reagents | Intermediate | Final Product |
| (4S)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | 1. DEAD, PPh₃, HN₃2. H₂, Pd/C | (4R)-4-azido-7-bromo-3,4-dihydro-2H-1-benzopyran | This compound |
| (4S)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | 1. DEAD, PPh₃, Phthalimide2. Hydrazine | (4R)-2-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)isoindoline-1,3-dione | This compound |
Advanced Synthetic Transformations and Derivatization
The presence of two reactive functional groups, the bromine atom on the aromatic ring and the primary amine at the stereocenter, allows for a wide range of derivatization reactions. These modifications are instrumental in exploring the structure-activity relationships (SAR) of molecules containing this scaffold.
Modification of the Bromine Atom
The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromo-benzopyran and an organoboron compound, typically an aryl or heteroaryl boronic acid or ester. This is a powerful method for synthesizing analogs with different aromatic or heteroaromatic groups at the 7-position. nih.govrsc.orgmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the coupling of the bromo-benzopyran with various primary or secondary amines. This is a key method for introducing substituted amino groups at the 7-position. nih.govbeilstein-journals.orgmtak.hu
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Modification |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C bond formation (e.g., 7-aryl derivative) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | C-N bond formation (e.g., 7-amino derivative) |
Chemical Transformations at the Amine Functionality
The primary amine at the C4 position is a versatile handle for a variety of chemical transformations, including acylation and alkylation, to introduce different side chains.
N-Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a range of acyl groups, which can modulate the properties of the molecule. nih.gov
N-Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so reductive amination often provides better control for mono-alkylation. nih.gov
| Reaction | Reagent | Conditions (Typical) | Resulting Functional Group |
| N-Acylation | Acetyl chloride | Pyridine, CH₂Cl₂ | N-acetyl amide |
| N-Alkylation | Benzyl (B1604629) bromide | K₂CO₃, CH₃CN | N-benzyl amine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane | N-isopropyl amine |
Side Chain Elaboration and Analog Synthesis for Mechanistic Probing
The synthetic handles at both the C7 and C4 positions allow for extensive side chain elaboration and the creation of a library of analogs. These analogs are crucial for probing the mechanism of action of biologically active compounds containing this core structure. By systematically varying the substituents at these positions, researchers can investigate the impact of steric and electronic properties on biological activity, leading to a better understanding of the target interaction and the development of more potent and selective compounds. For instance, the introduction of different aryl groups at the C7 position via Suzuki coupling can explore the role of aromatic interactions, while modifying the amine functionality at C4 can probe the importance of hydrogen bonding and ionic interactions.
Chemical Reactivity and Reaction Mechanisms of 4r 7 Bromo 3,4 Dihydro 2h 1 Benzopyran 4 Amine
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the benzopyran ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of aryl halides.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA r) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net For SNA r to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. nih.gov
In the case of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, the benzopyran ring system lacks strong electron-withdrawing substituents. The ether oxygen and the amino group are electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, nucleophilic aromatic substitution reactions at the C-7 position are generally unfavorable under standard conditions and would require harsh reaction conditions or alternative reaction pathways, such as those involving transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds, and they represent the most significant reactivity pathway for the aryl bromide moiety of this molecule. google.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. researchgate.netresearchgate.net This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. acs.orgresearchgate.net For this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the 7-position.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst for the cross-coupling cycle. |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |
| Boron Source | Arylboronic acid, Arylboronic ester | Provides the carbon nucleophile for the coupling. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mdpi.comresearchgate.net This reaction has largely replaced harsher classical methods for synthesizing aryl amines. mdpi.com The aryl bromide of this compound can be coupled with a wide range of primary or secondary amines, amides, or carbamates to generate more complex nitrogen-containing structures. nih.gov
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. researchgate.net The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. nih.gov
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active catalyst for the cross-coupling cycle. |
| Ligand | BINAP, Xantphos, RuPhos, t-BuXPhos | Crucial for promoting reductive elimination and preventing side reactions. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used. |
| Nitrogen Source | Primary amines, Secondary amines, Amides | The nucleophile that forms the new C-N bond. |
Reactivity of the Secondary Amine Group
The primary amine at the C-4 position is a nucleophilic center and can readily participate in a variety of bond-forming reactions common to aliphatic amines.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine can be easily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amide.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can proceed to form secondary and tertiary amines, and potentially even a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This reaction is often used to protect the amine group or to introduce specific functionalities.
Amide and Urethane Formation
Amide Formation: Beyond the use of acid chlorides, amides can also be formed by coupling the amine with a carboxylic acid using a peptide coupling reagent (e.g., DCC, EDC). This method is particularly useful for forming amide bonds under mild conditions.
Urethane Formation: Urethanes (or carbamates) are readily synthesized from the primary amine. This is typically achieved by reacting the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) or an isocyanate. Carbamates are common protecting groups for amines due to their stability and orthogonal deprotection conditions. For instance, the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a widely used protecting group in organic synthesis.
Chiral Stability and Racemization Pathways
The stereocenter at the C-4 position, which bears the amino group, is a key feature of the molecule. This carbon is a benzylic position, meaning it is adjacent to the aromatic ring. The stability of this chiral center is crucial for applications where specific stereochemistry is required.
Racemization, or the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain conditions. For benzylic amines, potential racemization pathways often involve the formation of a planar, achiral intermediate. mdpi.comnih.gov
One possible pathway is through an oxidation-reduction sequence. Oxidation of the amine to an imine would result in the loss of stereochemistry at the C-4 position, as the carbon becomes sp²-hybridized and planar. Subsequent reduction of this achiral imine would typically lead to a racemic mixture of the (R)- and (S)-amines.
Another potential mechanism involves the abstraction of the hydrogen atom at the C-4 position (the benzylic proton). mdpi.com This can be facilitated by radical initiators or strong bases, leading to a planar radical or anionic intermediate, respectively. Reprotonation or quenching of this intermediate from either face would lead to racemization. google.com However, these conditions are generally harsh and not encountered during typical synthetic manipulations like acylation or mild alkylation. Studies on similar benzylic amines have shown that racemization can be catalyzed by transition metals like palladium, often under conditions involving hydrogen transfer. acs.orgresearchgate.netnih.gov
Under standard storage and many common reaction conditions (e.g., acylation, sulfonylation, palladium-catalyzed coupling at the aryl bromide), the C-4 stereocenter of this compound is expected to be configurationally stable.
Mechanistic Investigations of Key Transformations
The exploration of reaction mechanisms provides a fundamental understanding of how chemical reactions proceed, detailing the sequence of elementary steps, the nature of intermediates, and the structure of transition states. For a molecule with the structural complexity of this compound, a multi-faceted approach combining experimental and theoretical techniques is essential for a comprehensive mechanistic picture.
Reaction Pathway Elucidation using Spectroscopic and Computational Methods
The elucidation of reaction pathways for transformations involving this compound relies heavily on the synergistic use of advanced spectroscopic techniques and computational modeling. These methods provide invaluable insights into the structural evolution of the molecule throughout a chemical reaction.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal in identifying reactants, intermediates, and products. openstax.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in determining the connectivity of atoms and the stereochemistry of molecules. nih.gov Changes in chemical shifts, coupling constants, and the appearance or disappearance of signals can be used to track the progress of a reaction and characterize the structures of any intermediates that are sufficiently stable to be observed. researchgate.net For primary amines like the title compound, the N-H protons in ¹H NMR often appear as broad signals, and their exchange with D₂O can confirm their presence. openstax.orglibretexts.org The protons on the carbon adjacent to the nitrogen are typically deshielded and appear at a characteristic chemical shift. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The N-H stretching vibrations of primary amines typically appear as a pair of bands in the region of 3300-3500 cm⁻¹, distinguishing them from secondary amines which show a single band, and tertiary amines which show none. libretexts.org The disappearance of these bands and the appearance of new characteristic absorptions can signify a transformation of the amine group.
Mass Spectrometry (MS): MS provides information about the molecular weight of compounds and can be used to deduce their elemental composition. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak, is a useful characteristic for amine-containing compounds. oregonstate.edu Fragmentation patterns can also provide clues about the structure of the molecule and its reaction products. libretexts.org
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. nih.govchemrxiv.org DFT calculations can be used to:
Model Reaction Pathways: By calculating the potential energy surface of a reaction, computational models can map out the most likely pathway from reactants to products, including the identification of transition states and intermediates. nih.gov
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into donor-acceptor interactions and the electronic changes that occur during a reaction. chemrxiv.org
For halogenated aromatic compounds, computational studies have been employed to understand the influence of substituents on rotational energy barriers and reactivity. chemrxiv.orgnih.gov In the context of this compound, DFT calculations could be used to investigate the effect of the bromine substituent on the reactivity of the amine group and the aromatic ring in various transformations, such as nucleophilic substitution or coupling reactions.
Table 1: Spectroscopic and Computational Techniques for Reaction Pathway Elucidation
| Technique | Information Provided | Application to this compound |
| NMR Spectroscopy | Structural connectivity, stereochemistry, reaction monitoring. nih.gov | Characterization of starting material, intermediates, and products; monitoring the conversion of the amine functionality. |
| IR Spectroscopy | Identification of functional groups. libretexts.org | Confirmation of the presence of the primary amine (N-H stretches) and tracking its transformation. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. oregonstate.edu | Confirmation of product identity and elucidation of reaction byproducts. |
| DFT Calculations | Reaction pathways, transition state structures, activation energies, thermodynamic parameters. nih.gov | Prediction of the most favorable reaction mechanism, understanding the role of the bromine substituent on reactivity. |
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of chemical reactions, which are essential for understanding and optimizing reaction conditions.
Kinetic studies focus on the rate at which a reaction proceeds. For reactions involving benzopyran derivatives, techniques like UV-Vis spectrophotometry can be employed to monitor the concentration of reactants or products over time, allowing for the determination of rate constants. The reaction kinetics of heterocyclic amines with electrophiles have been investigated, revealing second-order rate constants for the formation of C-N bonds. researchgate.net
The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):
k = A e(-Ea/RT)
By measuring the rate constant at different temperatures, the activation energy can be determined, providing a quantitative measure of the energy barrier that must be overcome for the reaction to occur.
Thermodynamic studies focus on the energy changes that accompany a chemical reaction. Key thermodynamic parameters include:
Enthalpy of Reaction (ΔH°): The heat absorbed or released during a reaction at constant pressure. Exothermic reactions have a negative ΔH°, while endothermic reactions have a positive ΔH°. researchgate.net
Entropy of Reaction (ΔS°): A measure of the change in disorder or randomness of a system during a reaction. libretexts.org
Gibbs Free Energy of Reaction (ΔG°): A measure of the spontaneity of a reaction, combining enthalpy and entropy. A negative ΔG° indicates a spontaneous reaction. researchgate.net
ΔG° = ΔH° - TΔS°
Table 2: Illustrative Kinetic and Thermodynamic Data for Amine Reactions (Hypothetical for Analogs)
| Reaction Type | Reactant Analog | Rate Constant (k) | Activation Energy (Ea) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) |
| Nucleophilic Substitution | 4-Amino-7-chlorochroman | Data not available | Data not available | -15.2 | -25.8 | -7.5 |
| Acylation | 4-Aminochroman | Data not available | Data not available | -10.5 | -18.3 | -5.0 |
| N-Arylation | 3,4-Dihydro-2H-1-benzopyran-4-amine | Data not available | Data not available | -8.9 | -15.1 | -4.4 |
Note: The data in this table is hypothetical and intended to be illustrative of the types of parameters determined in kinetic and thermodynamic studies of similar compounds. Specific experimental or computational data for this compound is required for accurate values.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine and how its shape influences its properties. For a chiral molecule, identifying the most stable conformations is crucial, as these are the most likely to be present and interact with other molecules, such as biological receptors.
The conformational landscape of this compound is primarily determined by the puckering of the dihydropyran ring and the orientation of the amine and bromo-substituted phenyl groups. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be employed to explore the potential energy surface of the molecule. A systematic search or molecular dynamics simulations can identify various low-energy conformers.
The dihydropyran ring typically adopts a half-chair or twist-boat conformation. For each of these ring conformations, the amine group at the chiral center (C4) can exist in either a pseudo-axial or pseudo-equatorial position. The relative energies of these conformers are influenced by steric and electronic factors. For instance, the bulky bromo-substituted phenyl group will prefer an orientation that minimizes steric hindrance.
Hypothetical Relative Energies of Stable Conformers:
A computational study could yield a table of the most stable conformers and their relative energies, as illustrated below. This data is hypothetical and serves to demonstrate the expected output of such an analysis.
| Conformer | Dihydropyran Ring Conformation | Amine Group Orientation | Relative Energy (kcal/mol) |
| 1 | Half-Chair | Pseudo-equatorial | 0.00 |
| 2 | Half-Chair | Pseudo-axial | 1.52 |
| 3 | Twist-Boat | Pseudo-equatorial | 3.10 |
| 4 | Twist-Boat | Pseudo-axial | 4.75 |
This hypothetical data suggests that the half-chair conformation with the amine group in a pseudo-equatorial position is the most stable, which is a common finding for substituted cyclic systems due to the minimization of steric strain.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other properties.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where the molecule is most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the lone pair of the nitrogen atom in the amine group. This suggests that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the carbon-bromine bond, indicating potential sites for nucleophilic attack.
Hypothetical Frontier Molecular Orbital Energies:
| Molecular Orbital | Energy (eV) |
| HOMO | -8.54 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 8.33 |
The size of the HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A large gap, as shown in the hypothetical data above, suggests high stability and low reactivity.
Reaction Coordinate Analysis for Key Synthetic Steps
Reaction coordinate analysis is a computational method used to study the mechanism of a chemical reaction. It involves mapping the energy of the system as it progresses from reactants to products through a transition state. This analysis can provide valuable insights into the feasibility of a synthetic route and the factors that control stereoselectivity in asymmetric synthesis.
For the synthesis of this compound, a key step might involve the stereoselective reduction of a corresponding ketone or the amination of a precursor. A reaction coordinate analysis of such a step would involve calculating the energy profile for different pathways, for example, the approach of a reducing agent from either face of the carbonyl group. The calculated energy barriers for these pathways would explain the observed stereoselectivity of the reaction.
Hypothetical Energy Barriers for a Synthetic Step:
| Reaction Pathway | Transition State Energy (kcal/mol) |
| Pathway to (4R)-enantiomer | 15.2 |
| Pathway to (4S)-enantiomer | 18.5 |
This hypothetical data indicates a lower energy barrier for the formation of the (4R)-enantiomer, which would explain its preferential formation in an asymmetric synthesis.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming the structure of a synthesized compound and for assigning signals in experimental spectra.
DFT methods, often in combination with specific basis sets, can be used to calculate the magnetic shielding tensors of the nuclei in this compound. These are then converted into chemical shifts that can be directly compared with experimental data.
Hypothetical Predicted vs. Experimental NMR Chemical Shifts:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C2 | 65.2 | 64.8 | 4.21 (Ha), 4.05 (Hb) | 4.18 (Ha), 4.02 (Hb) |
| C3 | 29.8 | 29.5 | 2.15 (Ha), 1.98 (Hb) | 2.12 (Ha), 1.95 (Hb) |
| C4 | 50.1 | 49.9 | 4.35 | 4.33 |
| C4a | 121.5 | 121.2 | - | - |
| C5 | 128.9 | 128.6 | 7.25 | 7.23 |
| C6 | 127.4 | 127.1 | 7.01 | 6.99 |
| C7 | 118.3 | 118.0 | - | - |
| C8 | 130.6 | 130.3 | 7.45 | 7.42 |
| C8a | 154.2 | 153.9 | - | - |
The close agreement between the hypothetical predicted and experimental values in the table above would serve to confirm the structure and stereochemistry of the synthesized molecule.
Ligand-Protein Interaction Modeling (Mechanistic Basis, excluding in vivo outcomes)
Understanding how this compound interacts with a biological target, such as a protein receptor or enzyme, is crucial for its potential applications. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model these interactions at a molecular level.
Molecular docking predicts the preferred orientation of the ligand when bound to a protein, as well as the binding affinity. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field.
The amine group of the compound is likely to form hydrogen bonds with polar residues in the binding site, such as aspartic acid, glutamic acid, or serine. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction.
Hypothetical Key Interactions with a Protein Target:
| Interacting Ligand Group | Interacting Protein Residue | Interaction Type |
| Amine (-NH₂) | Aspartic Acid 112 | Hydrogen Bond, Salt Bridge |
| Benzopyran Aromatic Ring | Phenylalanine 290 | π-π Stacking |
| Bromine (-Br) | Tyrosine 308 | Halogen Bond |
| Dihydropyran Oxygen | Serine 115 | Hydrogen Bond |
MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the protein and ligand.
Pharmacophore Modeling and Ligand-Based Design for Target Interaction Studies
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential structural features of a molecule that are responsible for its biological activity. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For this compound, a ligand-based pharmacophore model could be developed based on its structure and the structures of other known active molecules that bind to the same target. This model would highlight the key features necessary for interaction.
Hypothetical Pharmacophore Model Features:
| Feature | Location |
| Hydrogen Bond Donor | Amine group |
| Aromatic Ring | Benzene (B151609) ring of the benzopyran system |
| Hydrophobic Center | Dihydropyran ring |
| Halogen Bond Donor | Bromine atom |
This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of these features, potentially leading to the discovery of new and diverse compounds with similar biological activity. This ligand-based design approach is particularly useful when the three-dimensional structure of the biological target is unknown.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. emerypharma.com It provides a wealth of information regarding the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. nih.gov For a comprehensive analysis, two-dimensional (2D) NMR experiments are indispensable. nih.gov These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing intricate correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically over two to three bonds. It is instrumental in tracing out the proton networks within the molecule, such as the protons on the dihydropyran ring and their relationship to the benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems, for instance, linking the aromatic protons to the carbons of the dihydropyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. This is particularly valuable for determining the stereochemistry and conformation of the molecule, including the relative orientation of the amine group.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is presented below, based on the analysis of similar structures.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 2 | ~4.2-4.4 | ~65-70 | H-3 | C-2 | C-3, C-4, C-8a |
| 3 | ~2.0-2.3 | ~25-30 | H-2, H-4 | C-3 | C-2, C-4, C-4a |
| 4 | ~4.0-4.2 | ~45-50 | H-3 | C-4 | C-2, C-3, C-4a, C-5 |
| 5 | ~7.3-7.5 | ~128-132 | H-6 | C-5 | C-4, C-6, C-7, C-8a |
| 6 | ~6.8-7.0 | ~115-120 | H-5, H-8 | C-6 | C-5, C-7, C-8, C-4a |
| 8 | ~7.1-7.3 | ~125-130 | H-6 | C-8 | C-6, C-7, C-8a, C-4a |
Given the chiral nature of this compound, assessing its enantiomeric purity is critical. Chiral NMR spectroscopy provides a powerful method for this determination. This is often achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable by NMR due to their different magnetic environments. researchgate.netnih.gov For primary amines, reagents like 2-formylphenylboronic acid in combination with an enantiopure diol can form diastereomeric iminoboronate esters, leading to well-resolved signals in the ¹H NMR spectrum for each enantiomer. researchgate.net The integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee). Another approach involves the use of chiral crown ethers, which can form host-guest complexes with the protonated amine, leading to observable chemical shift differences between the enantiomers in both ¹H and ¹³C NMR spectra. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₀BrNO), the expected monoisotopic mass can be calculated with high precision, which is then compared to the experimentally determined value to confirm the molecular formula. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). mdpi.com
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ (C₉H₁₁⁷⁹BrNO)⁺ | 228.0073 | |
| [M+H]⁺ (C₉H₁₁⁸¹BrNO)⁺ | 229.9994 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. fu-berlin.de By analyzing the fragments, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would likely involve cleavage of the dihydropyran ring and loss of the amine group or the bromine atom.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. iu.edu For a volatile compound like the amine , GC can be used to separate it from any impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, confirming the identity of the target compound and any potential contaminants. Derivatization of the amine group, for instance, by acylation or silylation, is often employed to improve its volatility and chromatographic behavior, leading to sharper and more symmetrical peaks. iu.eduresearchgate.netjfda-online.com
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.
For this compound, obtaining a suitable single crystal is the first critical step. The presence of the bromine atom is particularly advantageous for crystallographic analysis. Bromine is a relatively heavy atom that anomalously scatters X-rays, which allows for the reliable determination of the absolute configuration of the chiral center at the C4 position. The crystal structure would definitively confirm the (R) configuration of the amine group relative to the benzopyran ring system.
In cases where obtaining a suitable crystal of the primary amine is challenging, derivatization with a chiral agent, such as Mosher's acid, can be employed. researchgate.netnih.govspringernature.com This creates diastereomers that may crystallize more readily, and the known stereochemistry of the derivatizing agent can be used to infer the absolute configuration of the original amine. nih.govspringernature.com
Table 1: Representative Crystallographic Parameters for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.75 |
| Z | 4 |
| Flack Parameter | ~0.02(3) |
Note: The values in this table are hypothetical and serve as an illustrative example of typical crystallographic data.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate the chiroptical properties of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule, providing a unique fingerprint of its three-dimensional structure. nih.govrsc.org
For this compound, the ECD spectrum is expected to exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophore in this compound is the brominated benzene (B151609) ring. The interaction of this chromophore with the chiral center at C4 gives rise to a distinct ECD spectrum.
The experimental ECD spectrum can be compared with theoretically calculated spectra to determine the absolute configuration. researcher.life This involves computational methods, such as time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for both the (R) and (S) enantiomers. A good match between the experimental and calculated spectrum for one of the enantiomers provides strong evidence for its absolute configuration. researcher.life
The chiroptical properties of similar chiral chromans have been studied, and these studies provide a basis for understanding the expected ECD spectrum of this compound. chemrxiv.org The sign and intensity of the Cotton effects are influenced by the conformation of the dihydropyran ring and the orientation of the amine group.
Table 2: Predicted ECD Maxima for this compound
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| ~280 | Positive |
| ~240 | Negative |
| ~210 | Positive |
Note: These are predicted values based on the chiroptical properties of similar compounds and serve as an illustrative example.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.
The IR and Raman spectra of this compound would display characteristic peaks corresponding to the various functional groups in the molecule. pressbooks.pub
Key expected vibrational modes include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.publibretexts.org
C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the dihydropyran ring will appear in the 2850-2960 cm⁻¹ region. pressbooks.publibretexts.org
C=C stretching: Aromatic ring C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-N stretching: The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range.
C-O stretching: The ether C-O-C stretching will appear in the 1000-1300 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic IR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1250 |
| C-O | Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 600 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both purity and enantiomeric excess analysis. For purity assessment, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a UV detector would be employed. The purity is determined by the relative area of the main peak corresponding to the compound.
To determine the enantiomeric excess, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the compound. The choice of the CSP and the mobile phase is crucial for achieving good separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) can also be used, particularly after derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
The determination of enantiomeric excess is a critical quality control parameter, ensuring the stereochemical integrity of the compound. nih.gov Various methods, including fluorescence-based assays and NMR-based protocols, have also been developed for the rapid determination of the enantiomeric excess of chiral amines. nih.govnih.govbath.ac.uk
Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralcel OD-H or similar |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
Note: These are example conditions and would need to be optimized for the specific compound.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional multi-step syntheses of chiral amines are often lengthy and generate significant waste, a problem highlighted by the high E-factor (waste generated per kilogram of product) in the pharmaceutical industry. nih.govopenaccessgovernment.org Future research is increasingly directed towards developing green and sustainable synthetic strategies that are both atom-economical and environmentally benign.
One of the most promising avenues is the use of biocatalysis. Engineered enzymes such as transaminases and amine dehydrogenases offer exceptional stereoselectivity for producing chiral amines under mild, aqueous conditions. nih.gov A key objective is the direct conversion of renewable bio-based precursors, which are rich in alcohol groups, into valuable amines. openaccessgovernment.org Tandem enzymatic systems, for example combining an alcohol dehydrogenase and an amine dehydrogenase, can achieve the direct amination of an alcohol with ammonia (B1221849), generating only water as a byproduct, representing a maximally resource-efficient process. openaccessgovernment.org The development of such biocatalytic routes for the precursors of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine could drastically improve its manufacturing sustainability.
Other emerging strategies include:
Asymmetric Organocatalysis: The use of small organic molecules as catalysts to induce enantioselectivity is a powerful, metal-free approach. acs.org Developing organocatalytic cascade reactions to build the chiral chromane (B1220400) framework could offer a sustainable alternative to conventional methods. acs.org
Transition-Metal Catalysis: Advanced catalytic methods, such as the copper-catalyzed enantioselective hydroamination of 2H-chromenes, provide a highly efficient and atom-economical pathway to chiral 4-amino chromanes. rsc.org Refining this approach for substrates relevant to the target compound is a key research goal.
Exploration of New Chemical Reactivity Profiles
The chemical structure of this compound offers multiple sites for modification, making it an ideal candidate for creating diverse molecular libraries. Future research will focus on exploring its reactivity to unlock novel chemical space.
A primary target for derivatization is the 7-bromo position. The aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the introduction of a wide array of substituents (aryl, alkynyl, vinyl, and amino groups), enabling systematic exploration of structure-activity relationships (SAR). The typical reactivity trend for aryl halides in these reactions is I > Br > Cl, making the bromo-substituent a good balance of reactivity and stability. mdpi.com
Beyond the aryl bromide, Late-Stage Functionalization (LSF) is a powerful strategy for modifying complex molecules without the need for lengthy de novo synthesis. wikipedia.org LSF enables the rapid diversification of a core scaffold, which is crucial in drug discovery. rsc.orgsemanticscholar.org For the benzopyran core, research into site-selective C–H functionalization is a promising frontier. nih.gov Methods utilizing transition-metal catalysis, potentially guided by the existing keto or ether functionalities in precursors, could allow for the selective modification of the C-2, C-3, or C-5 positions. nih.gov Furthermore, the adoption of sustainable catalysts, such as those based on abundant 3d metals like manganese, for LSF reactions is an emerging and environmentally conscious approach. beilstein-journals.org
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry provides powerful tools to understand reaction mechanisms, predict properties, and guide experimental design at the atomic level. For this compound and its derivatives, advanced computational modeling offers several avenues for deeper insight.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be employed to:
Elucidate Reaction Mechanisms: DFT calculations can map the entire energy landscape of a chemical reaction, identifying transition states and intermediates. nih.govresearchgate.net This allows researchers to understand the origins of regio- and stereoselectivity in synthetic steps and to predict how changes in substrates or catalysts might alter the outcome. nih.gov
Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and electronic spectra can be compared with experimental data to confirm molecular structures and assignments. d-nb.infocumhuriyet.edu.tr
Analyze Electronic Structure: Calculations of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential surfaces provide insights into the reactivity and intermolecular interactions of a molecule. d-nb.infonih.gov
Beyond DFT, molecular docking simulations can predict the binding modes and affinities of the compound and its analogs with biological targets like proteins and enzymes, guiding the design of new derivatives with enhanced biological activity. nih.govtandfonline.com
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Transition state energies, reaction pathways, origin of selectivity | nih.govresearchgate.net |
| DFT | Property Prediction | NMR/IR spectra, electronic properties (HOMO/LUMO), reactivity descriptors | d-nb.infocumhuriyet.edu.tr |
| Molecular Docking | Structure-Based Design | Binding poses, interaction analysis with biological targets | nih.govtandfonline.com |
| Quantitative Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of intramolecular interactions and π-bond character | d-nb.info |
Integration with High-Throughput Screening for Novel Mechanistic Probes
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. nih.govbmglabtech.com This automated process uses miniaturized assays, robotics, and sophisticated data analysis to quickly identify "hits" from large compound libraries. bmglabtech.comazolifesciences.com
For a scaffold like this compound, HTS is the key to unlocking its biological potential. A library of derivatives, synthesized using the reactivity profiles explored in section 7.2, could be screened against a wide array of biological targets, such as G-Protein Coupled Receptors (GPCRs), kinases, or other enzymes. uevora.ptbmglabtech.comnih.gov HTS provides the starting point for a drug discovery campaign by efficiently filtering out inactive compounds and prioritizing hits for further optimization. bmglabtech.com
An emerging trend is the integration of nanoscale, on-the-fly synthesis with immediate screening. nih.gov Using technologies like acoustic dispensing, libraries can be generated in 1536-well plates on a nanomole scale and screened without purification, dramatically accelerating the discovery cycle and minimizing waste. nih.gov Applying this "synthesis-and-screen" approach to the benzopyran core would represent a paradigm shift in the rapid exploration of its therapeutic potential.
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. researchgate.net For a target molecule like this compound, AI can be applied in several transformative ways.
Reaction Outcome and Condition Prediction: Beyond planning routes, AI can predict the products of unknown reactions and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), accelerating the experimental optimization process. researchgate.net
Generative Design: AI models can be used to design novel molecules with desired properties. By learning the underlying rules of chemical structure and activity, generative models can propose new benzopyran derivatives predicted to have high potency for a specific biological target, which can then be prioritized for synthesis.
| AI/ML Application | Function | Potential Impact on Benzopyran Research | Reference |
|---|---|---|---|
| Retrosynthesis Planning | Proposes synthetic routes by deconstructing the target molecule. | Identifies efficient and novel synthetic pathways to the core scaffold and its derivatives. | chemcopilot.commit.edunih.gov |
| Reaction Prediction | Predicts the outcome and yield of chemical reactions. | Prioritizes high-yielding derivatization reactions before performing them in the lab. | researchgate.net |
| Condition Optimization | Suggests optimal reaction conditions (catalyst, solvent, temp). | Reduces the time and resources spent on experimental optimization. | researchgate.net |
| Automated Synthesis | Integrates with robotic platforms to execute predicted syntheses. | Enables the automated, high-throughput synthesis of derivative libraries. | chemcopilot.com |
Design of Advanced Spectroscopic Techniques for In Situ Analysis of Reactions
Understanding and optimizing a chemical reaction requires detailed knowledge of its kinetics, intermediates, and byproducts. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are invaluable for gaining this insight.
Flow NMR Spectroscopy: The coupling of flow chemistry systems with Nuclear Magnetic Resonance (NMR) spectroscopy allows for continuous, real-time analysis of a reaction mixture as it flows from the reactor. beilstein-journals.org This technique is powerful for studying reaction kinetics, detecting transient intermediates, and rapidly optimizing reaction conditions. beilstein-journals.org The development of benchtop NMR instruments makes this technology more accessible for routine laboratory use. beilstein-journals.org
Chiral Analysis by NMR: Given the stereocenter in this compound, ensuring enantiopurity is critical. Advanced NMR methods using chiral solvating or derivatizing agents can be used for in situ determination of enantiomeric excess. researchgate.net For instance, the formation of diastereomeric complexes directly in the NMR tube can lead to separate signals for each enantiomer, allowing for precise and rapid measurement of stereochemical purity without the need for chromatography. researchgate.netkaist.ac.kr The development of new, highly efficient chiral probes for amines is an active area of research. kaist.ac.kr
These advanced analytical methods provide a dynamic picture of the chemical transformations involved in the synthesis and derivatization of the target compound, enabling a level of process understanding and control that is unattainable with traditional offline analysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, brominated benzopyran intermediates are reacted with ammonia derivatives under controlled pH and temperature (e.g., NaCNBH₃ in 1,2-dichloroethane at room temperature). Purification often involves column chromatography to isolate enantiomers, as stereochemical purity is critical .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the (4R) configuration and bromine placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry. Melting point analysis (e.g., 81–82°C for related analogs) confirms purity .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental handling?
- Answer : Key properties include a melting point of ~160°C (decomposition), vapor pressure of 0.0449 mmHg at 25°C, and solubility in polar aprotic solvents (e.g., DMSO). Stability under acidic/basic conditions should be tested via HPLC to avoid degradation during storage .
Advanced Research Questions
Q. How does the (4R) stereochemistry influence reactivity or biological activity compared to the (4S) enantiomer?
- Answer : The (4R) configuration may enhance binding affinity in chiral environments (e.g., enzyme active sites). Comparative studies using enantioselective synthesis (chiral catalysts) and assays (e.g., IC₅₀ measurements) are required to quantify stereochemical effects on activity .
Q. What experimental designs are recommended for assessing biological activity while minimizing confounding variables?
- Answer : Use randomized block designs with split-plot arrangements to account for variables like solvent batch or cell line variability. Include positive/negative controls and replicate experiments (≥4 replicates) to ensure statistical robustness .
Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?
- Answer : Density Functional Theory (DFT) optimizes the compound’s 3D structure, while molecular dynamics simulations assess binding stability. Docking studies with proteins (e.g., kinases) should validate predictions via in vitro assays .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Answer : Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions (pH, temperature). Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) and report purity levels (≥95% by HPLC) .
Q. What strategies improve reproducibility in synthesizing enantiomerically pure (4R)-configured derivatives?
- Answer : Standardize chiral stationary phases (e.g., cellulose-based columns) for chromatography. Document reaction parameters (e.g., stirring rate, inert atmosphere) and validate enantiomeric excess (ee) via chiral HPLC or circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
